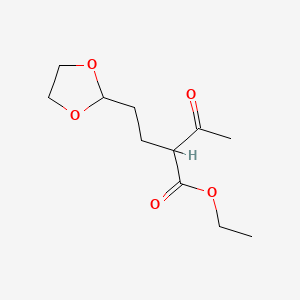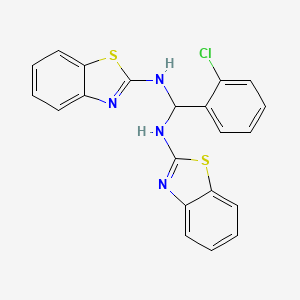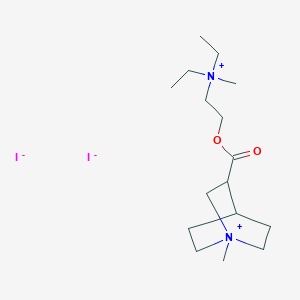
Quinuclidinium, 3-carboxy-1-methyl-, iodide, ester with diethyl(2-hydroxyethyl)methylammonium iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Quinuclidinium, 3-carboxy-1-methyl-, iodide, ester with diethyl(2-hydroxyethyl)methylammonium iodide is a complex organic compound that belongs to the class of quinuclidinium derivatives. These compounds are known for their unique structural features and diverse applications in various fields, including chemistry, biology, and medicine.
準備方法
The synthesis of Quinuclidinium, 3-carboxy-1-methyl-, iodide, ester with diethyl(2-hydroxyethyl)methylammonium iodide involves several steps. The primary synthetic route includes the reaction of quinuclidine with methyl iodide to form the quaternary ammonium salt. This intermediate is then reacted with diethyl(2-hydroxyethyl)methylammonium iodide under specific conditions to yield the final product. The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and other advanced techniques to ensure high yield and purity.
化学反応の分析
Quinuclidinium, 3-carboxy-1-methyl-, iodide, ester with diethyl(2-hydroxyethyl)methylammonium iodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products of oxidation are typically carboxylic acids or ketones, depending on the specific conditions used.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often yield alcohols or amines as the major products.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quaternary ammonium center. Common reagents for these reactions include halides, thiols, and amines.
科学的研究の応用
Quinuclidinium, 3-carboxy-1-methyl-, iodide, ester with diethyl(2-hydroxyethyl)methylammonium iodide has several scientific research applications:
Chemistry: It is used as a phase transfer catalyst in various organic reactions, facilitating the transfer of reactants between different phases to improve reaction rates and yields.
Biology: The compound has been studied for its potential as a cholinergic receptor ligand, which could have implications for the development of new drugs targeting neurological disorders.
Medicine: Research has explored its use in the synthesis of antimuscarinic agents, which are used to treat conditions such as overactive bladder and chronic obstructive pulmonary disease (COPD).
Industry: It is used in the production of anion exchange membranes, which are essential components in fuel cells and water electrolyzers.
作用機序
The mechanism of action of Quinuclidinium, 3-carboxy-1-methyl-, iodide, ester with diethyl(2-hydroxyethyl)methylammonium iodide involves its interaction with specific molecular targets. As a cholinergic receptor ligand, it binds to acetylcholine receptors, modulating their activity and influencing neurotransmission. This interaction can affect various physiological processes, including muscle contraction and cognitive function.
類似化合物との比較
Quinuclidinium, 3-carboxy-1-methyl-, iodide, ester with diethyl(2-hydroxyethyl)methylammonium iodide can be compared with other quinuclidinium derivatives, such as:
3-Quinuclidinol: This compound is a precursor to many antimuscarinic agents and has similar applications in medicinal chemistry.
Cinchona Quinuclidinium Salts: These salts are used as asymmetric phase transfer catalysts in organic synthesis, offering high enantioselectivity and efficiency.
The uniqueness of this compound lies in its specific structural features and its ability to act as a versatile catalyst and receptor ligand, making it valuable in both research and industrial applications.
特性
CAS番号 |
13435-69-3 |
|---|---|
分子式 |
C16H32I2N2O2 |
分子量 |
538.25 g/mol |
IUPAC名 |
diethyl-methyl-[2-(1-methyl-1-azoniabicyclo[2.2.2]octane-3-carbonyl)oxyethyl]azanium;diiodide |
InChI |
InChI=1S/C16H32N2O2.2HI/c1-5-17(3,6-2)11-12-20-16(19)15-13-18(4)9-7-14(15)8-10-18;;/h14-15H,5-13H2,1-4H3;2*1H/q+2;;/p-2 |
InChIキー |
PFGZYKXIUPPVPI-UHFFFAOYSA-L |
正規SMILES |
CC[N+](C)(CC)CCOC(=O)C1C[N+]2(CCC1CC2)C.[I-].[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


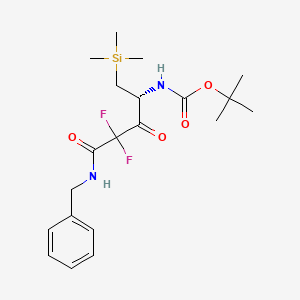

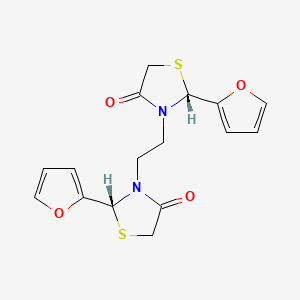
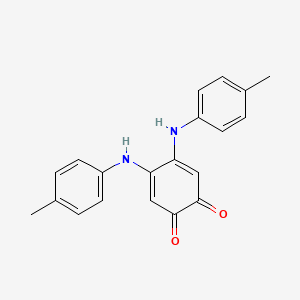
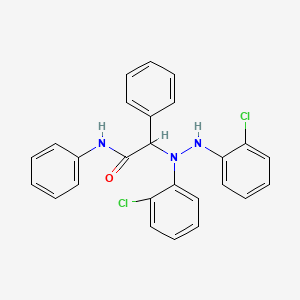

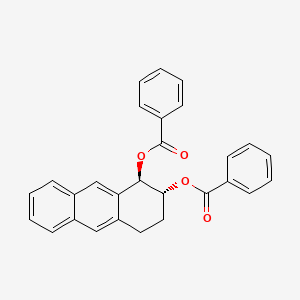
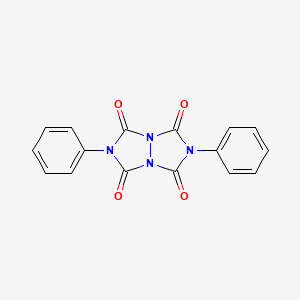

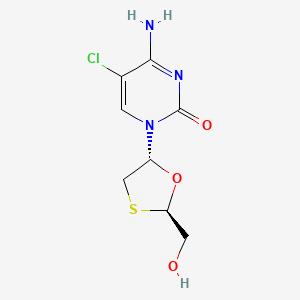
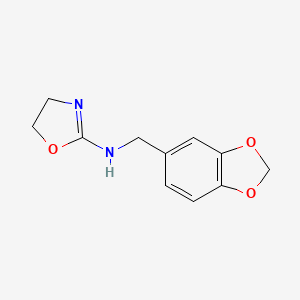
![6,12,13-triphenyl-3,4,7,8,10,11-hexazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene](/img/structure/B12805212.png)
